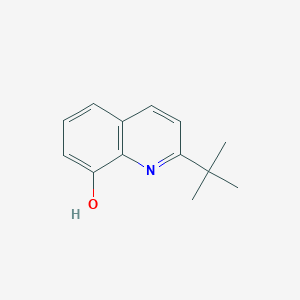

2-(tert-Butyl)quinolin-8-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

2-tert-butylquinolin-8-ol |

InChI |

InChI=1S/C13H15NO/c1-13(2,3)11-8-7-9-5-4-6-10(15)12(9)14-11/h4-8,15H,1-3H3 |

InChI Key |

HCDYGLHOUNLEHW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC2=C(C=CC=C2O)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Tert Butyl Quinolin 8 Ol

Direct Synthesis Approaches to 2-(tert-Butyl)quinolin-8-ol

The synthesis of the this compound scaffold can be achieved through several direct methods, primarily involving either the introduction of the tert-butyl group onto a pre-formed quinolin-8-ol core or constructing the heterocyclic system with the substituent already in place.

Alkylation Reactions at the C-2 Position

A primary route for the synthesis of this compound is the direct alkylation at the C-2 position of the quinoline (B57606) ring system. This approach leverages the reactivity of the C-2 carbon, which is susceptible to nucleophilic attack, especially when activated.

One documented method involves the reaction of quinolin-8-ol with a potent organometallic reagent, tert-butyl-lithium. nih.gov This reaction facilitates the direct introduction of the bulky tert-butyl group onto the C-2 position of the quinoline nucleus. Another related strategy employs the N-oxide of 8-hydroxyquinoline (B1678124) as the starting material. This intermediate can then react with copper-catalyzed Grignard reagents, such as isopropylmagnesium chloride or isobutylmagnesium chloride, to yield the corresponding 2-alkyl-8-hydroxyquinolines. mdpi.comnih.gov Although specifically demonstrated with other alkyl groups, this method provides a viable pathway for introducing a tert-butyl group using tert-butylmagnesium chloride. The presence of the bulky tert-butyl group has been noted to enhance the π-π interaction of the quinoline with other molecules, such as the porphyrin ring of heme. nih.gov

Table 1: C-2 Alkylation Methods

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Quinolin-8-ol | tert-Butyl-lithium | This compound | nih.gov |

Cyclization-Based Synthetic Routes to Quinolin-8-ols

Cyclization reactions offer an alternative and fundamental approach to constructing the quinoline skeleton. These methods build the heterocyclic ring from acyclic precursors.

A specific cyclization route for this compound involves the reaction of o-aminophenol with 3-chloro-4,4-dimethylpent-2-enal (B8501584). nih.gov This method constructs the quinoline ring system with the tert-butyl substituent incorporated directly from the aldehyde precursor.

More broadly, the Doebner-von Miller reaction is a well-established method for quinoline synthesis. wikipedia.orgiipseries.orgslideshare.net This reaction involves the condensation of an aniline (B41778) (like o-aminophenol or a protected version) with an α,β-unsaturated carbonyl compound. nih.gov To synthesize the target compound, pivalaldehyde (2,2-dimethylpropanal) can be reacted with an appropriate vinyl ketone or aldehyde under acidic conditions in the presence of an aniline derivative. The reaction mechanism typically proceeds through a conjugate addition of the aniline, followed by cyclization, dehydration, and oxidation to form the aromatic quinoline ring. wikipedia.org The use of a two-phase solvent system (aqueous acid and an organic phase) has been shown to improve yields by reducing the polymerization of the carbonyl substrate. nih.govresearchgate.net

Table 2: Cyclization Synthesis Details

| Reaction Name | Precursors | Key Features | Reference |

|---|---|---|---|

| Specific Cyclization | o-Aminophenol, 3-chloro-4,4-dimethylpent-2-enal | Direct formation of the substituted quinoline ring. | nih.gov |

Functionalization and Derivatization Strategies

Once synthesized, the this compound scaffold can be further modified at several positions to generate a diverse range of derivatives. These modifications can occur on the carbocyclic ring (C-5, C-6, C-7), the nitrogen atom of the pyridine (B92270) ring, or the hydroxyl group at C-8.

Substitution Reactions at C-5, C-6, and C-7

The benzene (B151609) portion of the quinoline ring is susceptible to electrophilic aromatic substitution, primarily at the C-5 and C-7 positions. nih.gov

Halogenation: Halogenation of the quinoline ring is a common functionalization strategy.

Chlorination: 2-Alkyl-8-hydroxyquinolines can be chlorinated at the C-5 and C-7 positions using N-chlorosuccinimide (NCS) under acidic conditions. mdpi.comnih.gov

Bromination: The use of N-bromosuccinimide (NBS) allows for the introduction of bromine atoms. mdpi.com For instance, 8-hydroxyquinoline can be brominated at the C-7 position with NBS in chloroform (B151607). mdpi.com

General Halogenation: A metal-free method has been developed for the highly regioselective halogenation (chlorination, bromination, and iodination) at the C-5 position of various 8-substituted quinolines. rsc.orgresearchgate.net This protocol uses trihaloisocyanuric acid as an inexpensive and atom-economical halogen source. researchgate.net If the C-5 position is already occupied, substitution can be directed to the C-7 position. rsc.orgresearchgate.net

Nitration: Nitration of the quinoline ring typically occurs on the benzene ring, as the pyridine ring is deactivated by the nitrogen atom, especially under acidic nitrating conditions which protonate the nitrogen. stackexchange.com The reaction of quinoline with a mixture of nitric and sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. stackexchange.com For 8-substituted quinolines like 8-aminoquinolines, nitration using tert-butyl nitrite (B80452) can be directed to the C-5 or C-7 positions, depending on the directing groups and reaction conditions. rsc.org It can be inferred that similar regioselectivity would apply to the this compound scaffold.

Table 3: C-5, C-6, and C-7 Substitution Reactions

| Reaction | Reagent(s) | Position(s) | Product Type | Reference |

|---|---|---|---|---|

| Chlorination | N-Chlorosuccinimide (NCS), Acid | C-5, C-7 | Chloro-derivative | mdpi.comnih.gov |

| Bromination | N-Bromosuccinimide (NBS) | C-7 | Bromo-derivative | mdpi.com |

| C-5 Halogenation | Trihaloisocyanuric Acid | C-5 | Chloro-, Bromo-, Iodo-derivative | rsc.orgresearchgate.net |

| Nitration | HNO₃/H₂SO₄ (inferred) | C-5 | Nitro-derivative | stackexchange.com |

Formation of Nitrogen-Linked Derivatives (e.g., hydrazones, amino conjugates)

The quinoline scaffold can be modified to include various nitrogen-linked functional groups, which are of significant interest in medicinal chemistry.

Hydrazones: Hydrazone derivatives of 8-hydroxyquinoline are commonly synthesized. mdpi.com A general route involves the oxidation of a 2-methylquinoline (B7769805) derivative (e.g., 2-methyl-8-hydroxyquinoline) to the corresponding 8-hydroxyquinoline-2-carbaldehyde using selenium dioxide. researchgate.net This aldehyde can then be condensed with various substituted hydrazines to form a wide array of 2-hydrazonomethyl-quinolin-8-ol derivatives. researchgate.netnih.gov These compounds feature an azomethine group (-NHN=CH-) and are explored for various biological activities. omicsonline.org

Amino Conjugates: Amino acid conjugates of 8-quinolinamines have been synthesized to improve pharmacological properties. acs.org For instance, a 2-tert-butyl-8-quinolinamine can be condensed with N-protected amino acids, followed by deprotection, to yield conjugates where an amino acid is linked to the quinoline core via an amide bond at the side chain. acs.orgmdpi.com Another strategy involves creating conjugates of 4-amino-2,3-polymethylenequinolines with other bioactive molecules through aminoalkyl spacers. mdpi.com

Table 4: Nitrogen-Linked Derivatives

| Derivative Type | Synthetic Strategy | Intermediate | Reference |

|---|---|---|---|

| Hydrazones | Condensation of an aldehyde with a hydrazine | 8-Hydroxyquinoline-2-carbaldehyde | mdpi.comresearchgate.net |

Oxygen-Linked Derivatives and Esterifications

The phenolic hydroxyl group at the C-8 position is a key site for derivatization, allowing for the formation of ethers and esters.

Etherification: The hydroxyl group can be alkylated to form ethers. A representative reaction involves the alkylation of a substituted 8-hydroxyquinoline with a dihaloalkane, such as 1,3-dibromopropane, in the presence of a base and a phase-transfer catalyst like tetrabutylammonium (B224687) iodide. mdpi.com This reaction yields an O-linked derivative, which can be used for further synthesis. mdpi.com

Esterification: Standard esterification procedures can be applied to the 8-hydroxyl group. For example, reaction with an acyl chloride, such as phenoxyacetyl chloride, in the presence of a base like triethylamine, would yield the corresponding ester derivative. google.com This modification converts the phenolic hydroxyl into an ester linkage, altering the compound's physicochemical properties.

Table 5: Oxygen-Linked Derivatives

| Derivative Type | Reagent(s) | Linkage | Reference |

|---|---|---|---|

| Ether | 1,3-Dibromopropane, NaOH, TBAI | Ether (-O-R) | mdpi.com |

Regioselectivity and Stereochemical Control in Synthesis

The synthesis of this compound presents challenges and opportunities regarding the precise control of substituent placement on the quinoline ring system. The regioselectivity of the synthetic approach determines the position of the bulky tert-butyl group, while stereochemical control would be critical if chiral centers were introduced.

Regioselectivity in Synthesis

Several synthetic strategies can be employed to favor the formation of the 2-substituted isomer of quinolin-8-ol. The choice of reactants and reaction conditions is paramount in directing the cyclization or substitution to the desired position, primarily due to steric and electronic effects.

One of the most direct and highly regioselective methods for the synthesis of this compound involves the direct alkylation of 8-hydroxyquinoline with a tert-butylating agent. The reaction with tert-butyl-lithium has been reported as an effective method for introducing the tert-butyl group specifically at the C-2 position of the quinoline nucleus. nih.gov This high regioselectivity is attributed to the nucleophilic attack of the organolithium reagent at the electron-deficient C-2 position of the pyridine ring of the quinoline scaffold.

Another established method is a cyclization reaction involving o-aminophenol and a suitable carbonyl compound. For the synthesis of this compound, the reaction of o-aminophenol with 3-chloro-4,4-dimethylpent-2-enal provides a pathway to the target molecule. nih.gov In this approach, the regioselectivity is dictated by the structure of the α,β-unsaturated aldehyde precursor.

Classical named reactions for quinoline synthesis, such as the Combes and Doebner-von Miller syntheses, offer alternative routes where regioselectivity can be controlled.

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. wikipedia.orgwikiwand.com To achieve the synthesis of this compound, 2-aminophenol (B121084) would be reacted with a β-diketone bearing a tert-butyl group, such as 5,5-dimethyl-2,4-hexanedione. The regioselectivity of the cyclization is influenced by both steric and electronic factors. Studies on analogous reactions with trifluoromethyl-β-diketones have shown that bulky substituents on the diketone favor the formation of the 2-substituted quinoline. wikiwand.com The bulky tert-butyl group would sterically hinder the attack at the adjacent carbonyl, thus directing the cyclization to form the 2-(tert-butyl) isomer.

Table 1: Regioselectivity in the Combes Synthesis of Substituted Quinolines

| Diketone Substituent (R) | Aniline Substituent | Major Regioisomer | Reference |

|---|---|---|---|

| CF₃ | Methoxy-substituted | 2-CF₃-quinoline | wikiwand.com |

| CF₃ | Chloro- or Fluoro-substituted | 4-CF₃-quinoline | wikiwand.com |

This table illustrates the influence of substituents on the regioselectivity in an analogous Combes synthesis. A bulky 'R' group like tert-butyl is expected to favor the 2-substituted product.

The Doebner-von Miller reaction is another powerful method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgnih.govresearchgate.netnih.gov For the synthesis of this compound, 2-aminophenol could be reacted with an α,β-unsaturated aldehyde or ketone containing a tert-butyl group, such as pivalaldehyde. The reaction mechanism is complex and can lead to a mixture of products. However, the regioselectivity is generally governed by the initial conjugate addition of the aniline to the α,β-unsaturated system and the subsequent cyclization. The steric hindrance of the tert-butyl group is expected to play a significant role in directing the formation of the 2-substituted product.

An attempted synthesis of 5,7-di-tert-butyl-8-hydroxyquinoline via a Friedel-Crafts type reaction of 8-hydroxyquinoline with tert-butyl alcohol in sulfuric acid was reported to be unsuccessful, with only a tentative identification of a mono-substituted product, highlighting the challenges in controlling regioselectivity with this approach. moreheadstate.edu

Stereochemical Control in Synthesis

As of the current available scientific literature, there is a notable lack of specific research on the stereochemical control in the synthesis of this compound. The molecule itself is achiral. The introduction of stereocenters would require modification of the synthetic precursors or the quinoline core, for instance, by introducing substituents on the tert-butyl group or on the quinoline ring that would render the molecule chiral.

General strategies for the asymmetric synthesis of quinoline derivatives have been developed, often employing chiral catalysts or auxiliaries. acs.orgscilit.comresearchgate.net These methods include catalytic multicomponent reactions, asymmetric cycloadditions, and the use of chiral ligands. scilit.comresearchgate.net For example, the stereoselective synthesis of cis-4,5-disubstituted tetrahydro-3H-pyrrolo[3,2-c]quinolines has been achieved through a catalytic multicomponent approach. scilit.com However, the application of these methods to achieve stereocontrol in the synthesis of this compound has not been specifically reported. Future research may explore the adaptation of these asymmetric strategies to introduce chirality into the this compound scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR spectroscopy of 2-(tert-Butyl)quinolin-8-ol provides a definitive fingerprint of its hydrogen framework. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays a series of signals, each corresponding to a unique proton or group of equivalent protons in the molecule.

The most prominent feature is a sharp singlet observed significantly upfield, which integrates to nine protons. This signal is characteristic of the nine equivalent protons of the tert-butyl group. Its chemical shift is influenced by the shielding effect of the alkyl group, placing it in a region typical for such substituents.

The aromatic region of the spectrum is more complex, showing distinct signals for each of the five protons on the quinoline (B57606) ring system. These signals appear as doublets and triplets, and their splitting patterns (multiplicity) arise from spin-spin coupling with adjacent protons. For instance, the proton at the H-4 position appears as a doublet due to its coupling with the H-3 proton, which in turn also appears as a doublet. The protons on the phenolic ring (H-5, H-6, and H-7) exhibit a more complex coupling pattern, often appearing as a triplet for H-6 coupled to its two neighbors, and doublets for H-5 and H-7. A broad singlet, corresponding to the hydroxyl (-OH) proton, is also observed; its chemical shift can be variable and is sensitive to solvent, concentration, and temperature.

Detailed analysis of the chemical shifts and coupling constants (J-values) allows for the unambiguous assignment of each proton to its specific position on the quinoline ring.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 1.52 | Singlet (s) | - | 9H | -C(CH ₃)₃ |

| 7.09 | Doublet (d) | 7.3 | 1H | H-7 |

| 7.28 | Doublet (d) | 7.3 | 1H | H-5 |

| 7.38 | Triplet (t) | 7.8 | 1H | H-6 |

| 7.54 | Doublet (d) | 8.6 | 1H | H-3 |

| 8.07 | Doublet (d) | 8.6 | 1H | H-4 |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a single peak, allowing for a direct count of the non-equivalent carbons.

The molecule contains 13 carbon atoms, and the spectrum is expected to show 11 distinct signals due to the equivalence of the three methyl carbons in the tert-butyl group. The signals are broadly divided into the aliphatic and aromatic regions.

Two signals are expected in the aliphatic region: one for the three equivalent methyl carbons and another for the quaternary carbon of the tert-butyl group. The remaining nine signals appear in the downfield aromatic region, corresponding to the nine carbons of the quinoline ring. The carbon atom attached to the hydroxyl group (C-8) and the carbon bearing the tert-butyl group (C-2) can be identified by their characteristic chemical shifts, which are influenced by the electronic effects of their respective substituents. The remaining seven aromatic carbon signals correspond to the rest of the quinoline framework.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| ~30 | -C(C H₃)₃ |

| ~37 | -C (CH₃)₃ |

To definitively assign the complex ¹H and ¹³C NMR signals and confirm the molecular structure, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would clearly show the connectivity between H-3 and H-4, as well as the coupling network among H-5, H-6, and H-7 on the phenolic ring.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would allow for the unambiguous assignment of each protonated carbon in the quinoline ring by linking the assigned proton signals from the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C spectrum.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary (non-protonated) carbons. Key expected correlations would include a cross-peak between the nine protons of the tert-butyl group and both the quaternary carbon of the group and the C-2 carbon of the quinoline ring, confirming the point of attachment.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound and provides valuable information about its functional groups. Infrared (IR) and Raman spectroscopy are complementary techniques that adhere to different selection rules.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200–3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. Sharp peaks in the 2850–3000 cm⁻¹ region correspond to the C-H stretching vibrations of the tert-butyl group.

The aromatic quinoline ring gives rise to a series of characteristic bands. C=C and C=N stretching vibrations within the aromatic system typically appear in the 1500–1650 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations of the aromatic protons generate a complex pattern in the fingerprint region (below 1500 cm⁻¹), which is unique to the substitution pattern of the molecule. The C-O stretching vibration of the phenolic hydroxyl group is also expected in the 1200-1300 cm⁻¹ range.

Table 3: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200–3500 (broad) | ν(O-H) | Hydroxyl |

| 2900–3000 (sharp) | ν(C-H) | tert-Butyl |

| 1500–1650 | ν(C=C), ν(C=N) | Quinoline Ring |

| ~1460 | δ(C-H) | tert-Butyl |

| ~1250 | ν(C-O) | Phenol |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption for Electronic Transitions and Complexation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound is dominated by the chromophore of the 8-hydroxyquinoline (B1678124) core. The absorption spectrum typically shows multiple bands in the UV region, which are attributed to π → π* electronic transitions within the conjugated aromatic system of the quinoline ring.

The presence of the hydroxyl (-OH) and tert-butyl (-C(CH₃)₃) groups act as auxochromes, modifying the absorption profile compared to the unsubstituted quinoline. The hydroxyl group, with its lone pairs of electrons, can donate electron density into the ring, while the tert-butyl group has a weak electron-donating inductive effect. These substitutions can cause shifts in the absorption maxima (either bathochromic or hypsochromic) and changes in molar absorptivity.

Furthermore, the electronic properties of this compound are highly relevant to its use as a ligand in coordination chemistry. Upon chelation with metal ions, significant changes in the UV-Vis spectrum are observed, indicating the formation of a metal-ligand complex. Studies on its lithium and aluminum complexes show that the tert-butyl group induces a blue shift in the fluorescence emission wavelength compared to the unsubstituted 8-hydroxyquinolate complexes, demonstrating that the electronic properties can be tuned by substitution at the 2-position. core.ac.uk

Mass Spectrometry for Molecular Composition and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Under Electron Ionization (EI), this compound produces a molecular ion peak (M⁺˙) that confirms its molecular weight of 201 amu. The most significant feature of the mass spectrum is the fragmentation pathway, which is dominated by the tert-butyl group. The base peak (the most abundant ion) is typically observed at m/z 186. This corresponds to the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion via alpha-cleavage. This process results in the formation of a stable, resonance-stabilized cation.

Another significant fragment is observed from the loss of the entire tert-butyl group (57 Da), leading to a peak corresponding to the 8-hydroxyquinoline radical cation. Other minor fragments can also be observed, providing further confirmation of the molecular structure.

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity | Identity |

|---|---|---|

| 201 | 40% | [M]⁺˙ (Molecular Ion) |

| 186 | 100% | [M - CH₃]⁺ (Base Peak) |

| 159 | - | [M - C(CH₃)₂]⁺ |

| 145 | - | [M - C(CH₃)₃ + H]⁺˙ |

X-ray Crystallography for Solid-State Molecular and Coordination Structures

The solid-state structure of this compound has been successfully elucidated by single-crystal X-ray diffraction, resolving previous ambiguities about its physical state and confirming it as a crystalline solid. nih.govresearchgate.net The introduction of the bulky tert-butyl group at the 2-position of the quinoline ring introduces significant steric hindrance, which influences the crystal packing and the conformation of the molecule.

The crystallographic analysis of this compound revealed an orthorhombic crystal system. nih.gov This level of detailed structural information is crucial for understanding the fundamental properties of the molecule and predicting its behavior in various applications, from materials science to coordination chemistry.

While the crystal structure of the free ligand has been determined, crystallographic data for its coordination compounds remain less common in publicly accessible literature. However, the synthesis of a blue-fluorescent lithium complex has been reported, indicating the capability of this compound to act as a ligand in metal complexes. nih.govresearchgate.net The structural elucidation of such complexes is an ongoing area of research interest.

Crystallographic Data for this compound

| Parameter | Value |

| Empirical Formula | C₁₃H₁₅NO |

| Crystal System | Orthorhombic |

| Space Group | Not Reported in Abstract |

| Unit Cell Dimensions | |

| a (Å) | Not Reported in Abstract |

| b (Å) | Not Reported in Abstract |

| c (Å) | Not Reported in Abstract |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Not Reported in Abstract |

| Z | Not Reported in Abstract |

| Final R-factor | Not Reported in Abstract |

Note: Detailed unit cell parameters and atomic coordinates are typically deposited in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC) under a specific deposition number.

Selected Intramolecular Distances and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| C(2)-C(tert-butyl) | Data Not Available |

| C(8)-O | Data Not Available |

| O-H | Data Not Available |

| N-C(2)-C(3) | Data Not Available |

| C(7)-C(8)-O | Data Not Available |

Note: Specific bond lengths and angles are derived from the full crystallographic information file (CIF), which was not accessible.

The solid-state structure of this compound is characterized by the planar quinoline ring system and the tetrahedral geometry of the tert-butyl group. The hydroxyl group at the 8-position is available for hydrogen bonding, which can influence the supramolecular assembly of the molecules in the crystal lattice. The precise conformation of the tert-butyl group relative to the quinoline plane is a key structural feature determined by X-ray crystallography.

In its coordination compounds, this compound is expected to act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, forming a stable five-membered chelate ring. The steric bulk of the tert-butyl group at the 2-position can significantly influence the coordination geometry around the metal ion, potentially preventing the formation of higher-coordinate complexes and influencing the photophysical properties of the resulting coordination compound. nih.gov

Computational and Theoretical Investigations of 2 Tert Butyl Quinolin 8 Ol Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a principal method in quantum chemistry for investigating the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost. For derivatives of 8-hydroxyquinoline (B1678124), DFT calculations have been instrumental in understanding their geometry, stability, and electronic characteristics. rsc.orgnih.govresearchgate.net

The presence of the bulky tert-butyl group at the 2-position of the quinoline (B57606) ring introduces steric hindrance that can influence the molecule's preferred three-dimensional structure. Conformational analysis using DFT methods allows for the exploration of the potential energy surface of 2-(tert-Butyl)quinolin-8-ol to identify stable conformers and the energy barriers between them.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. libretexts.orgwikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical stability and reactivity. wikipedia.orgmdpi.com

For quinoline and its derivatives, DFT calculations have been used to determine these FMO energies. researchgate.netscirp.org In the case of 8-hydroxyquinoline, the HOMO is typically distributed over the entire molecule, while the LUMO is also delocalized. researchgate.net The introduction of a tert-butyl group, being an electron-donating alkyl group, is expected to raise the energy of the HOMO, potentially making the molecule a better electron donor.

Global chemical reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity. wikipedia.org

Table 1: Representative Frontier Molecular Orbital Energies of 8-Hydroxyquinoline (Illustrative) Note: These are theoretical values for the parent 8-hydroxyquinoline and are provided for illustrative purposes. The actual values for this compound would require specific calculations.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.646 |

| LUMO | -1.816 |

| HOMO-LUMO Gap | 4.83 |

| Data sourced from illustrative DFT studies on quinoline. scirp.org |

DFT calculations are a reliable tool for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. This comparison helps in the assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net

For quinoline derivatives, theoretical vibrational analysis has been successfully employed to understand their spectroscopic features. nih.gov In the case of this compound, DFT calculations would predict the characteristic vibrational modes associated with the quinoline ring, the hydroxyl group, and the tert-butyl group. For example, the O-H stretching frequency would be sensitive to hydrogen bonding interactions. The C-H stretching and bending modes of the tert-butyl group would also have distinct signatures. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental results, accounting for anharmonicity and other theoretical approximations. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed insights into the dynamic behavior of systems, including conformational changes and intermolecular interactions. mdpi.comtandfonline.comresearchgate.netnih.gov

For this compound, MD simulations could be employed to understand its interactions with solvent molecules or biological macromolecules. For instance, a simulation in a water box would reveal how the molecule is solvated and whether the tert-butyl group influences the local water structure. In the context of its potential biological activity, MD simulations of this compound docked into the active site of a protein could elucidate the stability of the protein-ligand complex and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding. mdpi.comnih.gov Such simulations provide a dynamic picture that complements the static view from molecular docking studies.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. physchemres.org These models are widely used in drug discovery and materials science to predict the activity of new compounds and to guide the design of molecules with desired properties. nih.govnih.gov

Derivatives of 8-hydroxyquinoline have been the subject of QSAR studies to model their various biological activities, including antimicrobial and antineurodegenerative effects. nih.govnih.gov A QSAR model for a series of quinoline derivatives would typically involve calculating a set of molecular descriptors for each compound. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods are then used to build a mathematical equation that relates these descriptors to the observed activity.

For this compound, a QSAR model could be developed as part of a larger set of substituted quinolinols to predict its activity. The model could highlight the importance of the tert-butyl group's steric bulk or hydrophobicity for a particular biological endpoint.

Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies

| Descriptor Type | Examples |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges |

| Steric | Molecular weight, Molar refractivity, van der Waals volume |

| Topological | Connectivity indices, Shape indices |

| Hydrophobic | LogP (octanol-water partition coefficient) |

Catalytic Applications of 2 Tert Butyl Quinolin 8 Ol Derived Systems

Applications in Organic Chemical Transformations

While the direct application of 2-(tert-butyl)quinolin-8-ol in many common organic transformations is not extensively documented, the broader family of quinoline (B57606) derivatives is widely used in transition metal-mediated catalysis. The nitrogen and oxygen donor atoms of the quinolin-8-ol scaffold provide a stable coordination environment for a variety of metal centers.

Transition Metal-Mediated Catalysis (e.g., hydrogenation)

There is limited specific information available in the scientific literature regarding the direct use of this compound as a ligand in transition metal-mediated hydrogenation reactions. However, the general class of quinoline compounds is known to participate in such catalytic processes. For instance, various transition metal complexes with quinoline-based ligands have been investigated for the hydrogenation of unsaturated compounds. The electronic properties of the quinoline ring and the nature of substituents can influence the catalytic efficiency.

Other Catalytic Reaction Systems

Polymerization Catalysis

A significant area where derivatives of this compound have demonstrated considerable utility is in the field of olefin polymerization. Group 4 metal complexes, particularly those of zirconium (Zr) and hafnium (Hf), bearing ligands derived from this scaffold have been developed as active catalysts for the polymerization of ethylene (B1197577) and other α-olefins.

One notable example involves zirconium and hafnium complexes supported by a tridentate monoanionic ligand, 2-tert-butyl-6-[(quinolin-8-ylamino)methyl]phenolate. When activated with methylaluminoxane (B55162) (MAO), these complexes catalyze the polymerization of ethylene, producing high molecular weight linear polyethylene. Furthermore, they exhibit activity in the polymerization of α-olefins such as propylene, 1-butene, 1-pentene, and 1-hexene, yielding predominantly isotactic polymers. The degree of isotacticity has been observed to increase with the size of the monomer. For instance, the isotactic pentad content ranges from 50% for polypropylene (B1209903) to as high as 99% for poly(1-hexene).

The performance of these catalytic systems is summarized in the table below:

| Monomer | Catalyst System | Polymer Product | Isotactic Pentads (%) |

| Ethylene | [2-tert-butyl-6-[(quinolin-8-ylamino)methyl]phenolate]ZrCl₃ / MAO | Linear Polyethylene | N/A |

| Propylene | [2-tert-butyl-6-[(quinolin-8-ylamino)methyl]phenolate]ZrCl₃ / MAO | Isotactic Polypropylene | 50 |

| 1-Butene | [2-tert-butyl-6-[(quinolin-8-ylamino)methyl]phenolate]ZrCl₃ / MAO | Isotactic Poly(1-butene) | - |

| 1-Pentene | [2-tert-butyl-6-[(quinolin-8-ylamino)methyl]phenolate]ZrCl₃ / MAO | Isotactic Poly(1-pentene) | - |

| 1-Hexene | [2-tert-butyl-6-[(quinolin-8-ylamino)methyl]phenolate]ZrCl₃ / MAO | Isotactic Poly(1-hexene) | 99 |

Mechanistic Studies of Catalytic Activity and Active Species Identification

Detailed mechanistic studies specifically focused on catalytic systems derived from this compound are not extensively reported. However, general principles of catalysis involving quinolin-8-ol derivatives can be inferred. The bidentate N,O-chelation of the ligand to a metal center is a key feature, providing stability to the resulting complex.

In the context of polymerization catalysis with the aforementioned Zr and Hf complexes, the active species is believed to be a cationic metal-alkyl species formed upon activation with a cocatalyst like MAO. The ligand framework, including the bulky tert-butyl substituent, plays a crucial role in defining the geometry of the active site. This, in turn, influences the stereoselectivity of monomer insertion, leading to the formation of isotactic polymers. The precise mechanism of stereocontrol is thought to involve a chain migratory insertion mechanism, where the growing polymer chain and the incoming monomer adopt specific orientations to minimize steric interactions with the ligand. The increasing isotacticity with larger monomers suggests that steric hindrance plays a dominant role in directing the polymerization process. Further computational and experimental studies would be beneficial to fully elucidate the nature of the active species and the intricate details of the catalytic cycle.

Applications in Materials Science and Optoelectronics

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Derivatives of 8-hydroxyquinoline (B1678124) are foundational materials in the field of OLEDs, and the introduction of a tert-butyl group at the 2-position modifies the electronic and morphological properties of the parent molecule in advantageous ways. Metal complexes of 8-hydroxyquinoline, such as aluminum quinolinolate (Alq₃), are well-known for their electroluminescent properties. The tert-butylated analogue offers potential improvements in device performance and stability.

A lithium complex of 2-(tert-Butyl)quinolin-8-ol has been shown to be a blue-emitting material. The electronic properties of this complex are notably different from the parent lithium 8-hydroxyquinolinate (Li 8-hq). The introduction of the tert-butyl group lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for tuning the charge injection and transport properties within an OLED device. Specifically, the HOMO and LUMO levels are lowered by 0.86 eV and 0.74 eV, respectively, compared to the parent complex.

| Compound | HOMO Level (eV) | LUMO Level (eV) | Source |

|---|---|---|---|

| Lithium 8-hydroxyquinolinate (Li 8-hq) | -5.54 | -2.52 | |

| Lithium 2-(tert-Butyl)quinolin-8-olate | -6.40 | -3.26 |

The incorporation of tert-butyl groups into emitter molecules can also enhance the efficiency of solution-processed non-doped OLEDs by increasing molecular solubility and reducing the aggregation-caused self-quenching of excitons in thin films.

The luminescence of this compound and its complexes is central to their application in OLEDs. While many traditional luminophores suffer from aggregation-caused quenching (ACQ) where their emission intensity decreases in the solid state, some quinoline-based compounds exhibit the opposite phenomenon: Aggregation-Induced Emission Enhancement (AIEE). This effect is characterized by weak luminescence in dilute solutions but strong emission in the aggregated or solid state.

The AIEE property arises from the restriction of intramolecular vibrations and rotations in the aggregated state, which closes non-radiative decay pathways and enhances radiative emission. The bulky tert-butyl group in this compound can sterically hinder intermolecular π–π stacking, which is a common cause of fluorescence quenching. At the same time, its presence can promote the formation of specific types of aggregates where molecular motion is restricted, potentially leading to AIEE. While the AIEE phenomenon has been demonstrated in various quinoline-based Schiff base complexes and other derivatives, it points to a promising area of investigation for this compound itself.

For OLEDs to be durable and have long operational lifetimes, the materials used in their thin films must be thermally stable and morphologically robust. Amorphous materials, or molecular glasses, are highly desirable because they form smooth, uniform films and are resistant to crystallization, which can create defects and lead to device failure.

The bulky and non-planar nature of the tert-butyl group can disrupt crystal packing, thereby promoting the formation of stable amorphous glasses. The thermal stability of materials is often assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Metalloquinolates, in general, are known for their high thermal stability. Studies on related compounds, such as 4-tert-butylphenol, have explored their thermal degradation pathways, providing insight into the stability conferred by the tert-butyl group. The ability of this compound and its metal complexes to form stable molecular glasses with high glass transition temperatures (Tg) is a key factor for their potential use in high-performance OLEDs.

Fluorescent Chemosensors for Metal Ions

The 8-hydroxyquinoline scaffold is an excellent chelating agent for a variety of metal ions. This property, combined with its inherent fluorescence, makes its derivatives ideal candidates for fluorescent chemosensors. These sensors operate by signaling the presence of a target analyte, such as a metal ion, through a change in their fluorescence intensity or wavelength.

Derivatives of 8-aminoquinoline (B160924) and 8-hydroxyquinoline are commonly used as fluorogenic chelators for ions like Zn²⁺, Al³⁺, and Cu²⁺. The binding of a metal ion to the quinoline (B57606) ligand typically enhances the rigidity of the molecule and can modulate processes like photoinduced electron transfer (PET), leading to a significant "turn-on" or "turn-off" fluorescent response. The tert-butyl group on the quinoline ring can influence the sensor's performance by altering its steric and electronic environment, which can fine-tune its selectivity and sensitivity for specific metal ions. For instance, quinoline-based sensors have been developed that show high selectivity for Al³⁺ or Zn²⁺, demonstrating the platform's versatility.

| Sensor Type | Target Ion | Fluorescence Response | Underlying Mechanism | Source |

|---|---|---|---|---|

| 8-aminoquinoline derivative | Zn²⁺ | Fluorescence enhancement | Chelation-enhanced fluorescence (CHEF) | |

| 8-aminoquinoline derivative | Al³⁺ | Fluorescence enhancement | CHEF, Inhibition of PET | |

| Quinoline-based Schiff base | Co²⁺ | Colorimetric change (yellow to orange) | Complex formation |

Photoactive Materials and Energy Transfer Processes

As a photoactive molecule, this compound can absorb light energy and participate in energy transfer processes. This is fundamental to its role in both OLEDs (as an emitter or host) and fluorescent sensors. In some systems, photoexcitation can lead to chemical reactions or the generation of other reactive species.

For example, studies on related quinazolinone structures have shown that the presence of a tert-butyl group can lead to photoinduced elimination upon exposure to light. This process can be part of a self-sensitizing mechanism where the molecule absorbs light energy, transfers it to molecular oxygen to create highly reactive singlet oxygen (¹O₂), which then reacts with the molecule itself. This highlights the potential for this compound to be used in applications involving photochemistry and photodynamic processes, where controlled energy transfer is a key requirement.

Structure Activity/property Relationships Sar/spr and Rational Design Paradigms

Influence of the 2-(tert-Butyl) Moiety on Chemical Reactivity and Biological Function

The tert-butyl group at the C-2 position of the quinolin-8-ol ring profoundly influences the molecule's steric and electronic landscape, which in turn modifies its chemical reactivity and potential biological functions.

Steric and Electronic Effects: The most significant characteristic of the tert-butyl group is its large steric bulk. researchgate.net In the context of 2-(tert-Butyl)quinolin-8-ol, this bulky group is positioned adjacent to the nitrogen atom of the pyridine (B92270) ring. This steric hindrance can influence the molecule's interaction with biological targets and its metal-chelating behavior. The tert-butyl group also acts as an electron-donating group through induction, which can modulate the electron density of the quinoline (B57606) ring system.

Impact on Physicochemical Properties: Research has demonstrated that the 2-tert-butyl substituent directly alters the electronic and photophysical properties of the quinolin-8-ol scaffold. A comparative study of lithium quinolinolates revealed that the introduction of the 2-tert-butyl group significantly lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels compared to the parent lithium 8-hydroxyquinolinolate. researchgate.net This modification of the electronic structure is responsible for the observed blue fluorescence of the lithium complex of this compound. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Lithium 8-hydroxyquinolinolate (Li 8-hq) | -5.46 | -2.48 | 2.98 |

| Lithium 2-(tert-Butyl)-8-hydroxyquinolinolate | -6.32 | -3.22 | 3.10 |

| Data sourced from a study on the electronic properties of quinolinolates. researchgate.net |

Influence on Biological Function: The tert-butyl group is known to increase the lipophilicity of a molecule. researchgate.net Enhanced lipophilicity can improve a compound's ability to cross biological membranes, a critical factor for bioavailability and interaction with intracellular targets. nih.gov Furthermore, the introduction of a bulky tert-butyl group can serve as a "metabolic block." By sterically hindering sites susceptible to metabolic enzymes (e.g., cytochrome P450s), the group can increase the metabolic stability of the compound, a strategy that has been successfully employed in the rational design of other quinoline-based molecules. manchester.ac.ukresearchgate.net

Impact of Substituents at Other Positions (C-5, C-7, C-8) on Efficacy and Physicochemical Properties

Modifications at other positions on the this compound scaffold, particularly at C-5, C-7, and the crucial C-8 hydroxyl, are critical for modulating its profile. The extensive research on substituted 8-hydroxyquinolines provides a clear framework for understanding these effects.

Substitutions at C-5 and C-7: The C-5 and C-7 positions are readily amenable to electrophilic substitution, allowing for the introduction of a wide array of functional groups that can systematically tune the molecule's properties.

Halogens: The introduction of halogens, such as chlorine and bromine, at the C-5 and C-7 positions generally increases lipophilicity and has been shown to significantly enhance antifungal activity. nih.govscispace.com For instance, 5,7-dichloro and 5,7-dibromo derivatives of 8-hydroxyquinoline (B1678124) are notably potent fungitoxic agents. scispace.com In some cases, halogenation at C-5 and C-7 can also lower the toxicity of the parent compound in higher animals. nih.gov

Electron-donating vs. Electron-withdrawing Groups: The electronic nature of substituents at C-5 and C-7 directly impacts the photophysical properties of 8-hydroxyquinoline metal complexes. Electron-donating groups (e.g., alkyl, alkoxy) typically cause a red-shift (a shift to longer wavelengths) in the emission spectrum, while electron-withdrawing groups (e.g., sulfonic acid, nitro) induce a blue-shift (a shift to shorter wavelengths). scispace.comrroij.com This principle is fundamental in tuning the color of organic light-emitting diodes (OLEDs) based on these scaffolds.

Other Functional Groups: The introduction of groups like 5-alkoxymethyl has been shown to increase activity against various bacterial and fungal strains. rroij.com Mannich base derivatives, where an aminomethyl group is introduced at C-7, have been explored for creating compounds with selective toxicity against multidrug-resistant (MDR) cancer cells. mdpi.com

| Position | Substituent Type | Effect on Properties/Activity |

| C-5, C-7 | Halogens (Cl, Br) | Increased lipophilicity and fungitoxicity. nih.govscispace.com |

| C-5, C-7 | Electron-Donating Groups | Red-shift in fluorescence emission. scispace.comrroij.com |

| C-5, C-7 | Electron-Withdrawing Groups | Blue-shift in fluorescence emission. scispace.comrroij.com |

| C-5 | Alkoxymethyl | Increased antibacterial and antifungal activity. rroij.com |

| C-7 | Aminomethyl | Potential for selective anticancer activity. mdpi.com |

| C-7 | Carboxyl Group | Identified as a key structural requirement for HIV-1 integrase inhibition in related styryl quinolines. rroij.com |

The Role of the C-8 Hydroxyl Group: The hydroxyl group at the C-8 position is arguably the most critical feature of the quinolin-8-ol scaffold. Its proximity to the ring nitrogen at position 1 allows it to act as a potent bidentate chelating agent for a wide variety of metal ions. mdpi.com This chelation ability is the cornerstone of many of its biological activities, including its function as an antiseptic, disinfectant, and transcription inhibitor. nih.govwikipedia.org The importance of the 8-OH group is highlighted in studies comparing its activity to analogs where it is replaced. For example, in a series of 2-styrylquinolines, derivatives with an 8-OH group (SA series) exhibited significantly better cytotoxicity against cancer cell lines than their counterparts with an 8-NO₂ group (SB series). acs.org This confirms the essential role of the 8-hydroxyl moiety in conferring the biological efficacy of this class of compounds. acs.org

Rational Design Principles for Optimized Derivatives with Desired Academic Profiles

The development of novel this compound derivatives for specific academic research purposes can be guided by several established rational design principles. These strategies leverage the structure-activity relationships discussed to create molecules with enhanced potency, selectivity, or optimized physicochemical properties.

Molecular Hybridization: This approach involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with a potentially synergistic or novel activity profile. For instance, researchers have successfully hybridized 8-hydroxyquinoline with the antibiotic ciprofloxacin (B1669076) via a Mannich reaction, resulting in a hybrid compound with promising activity against both susceptible and drug-resistant bacterial strains. nih.gov Similarly, creating hybrids of 8-hydroxyquinoline with amino acids has been explored to improve water solubility and introduce new biological interactions. mdpi.com

Bioisosteric Replacement and Metabolic Blocking: As noted, the tert-butyl group itself can be considered a strategic addition to block metabolic degradation. manchester.ac.ukresearchgate.net Further modifications could involve the bioisosteric replacement of the tert-butyl group with other metabolically robust, sterically similar groups to fine-tune properties like lipophilicity and target engagement.

Structure-Based and Computational Design: Modern drug design frequently employs computational methods to predict the activity of novel compounds. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, for example, can build predictive models based on a series of known active compounds. Such models, which analyze the contributions of steric, electrostatic, and hydrophobic fields, can guide the design of new derivatives with higher predicted potency against a specific biological target, such as tubulin in cancer cells. biointerfaceresearch.com Molecular docking can further refine these designs by predicting the binding modes and stability of the proposed molecules within the target's active site. biointerfaceresearch.com

By applying these principles, researchers can rationally modify the this compound scaffold to develop optimized molecular tools for a wide range of academic investigations, from probing biological pathways to developing new materials with tailored photophysical properties.

Other Emerging Applications and Future Research Trajectories

Corrosion Inhibition Studies

Organic molecules containing heteroatoms such as nitrogen and oxygen, along with π-electron systems, are recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. koreascience.kr Derivatives of quinolin-8-ol are particularly effective because they can form a stable, coordinated protective layer on the metal surface. researchgate.netfigshare.com The compound 2-(tert-Butyl)quinolin-8-ol is investigated for these properties, leveraging the established anti-corrosion activity of the quinoline (B57606) nucleus.

Adsorption Mechanisms on Metal Surfaces

The efficacy of a corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface, creating a barrier that isolates the metal from the corrosive medium. The adsorption of this compound involves a combination of physical (physisorption) and chemical (chemisorption) interactions. researchgate.net

Chemisorption: This process involves the formation of coordinate bonds between the metal surface and the inhibitor molecule. The nitrogen atom in the quinoline ring and the oxygen atom of the hydroxyl group are key active centers, donating lone-pair electrons to the vacant d-orbitals of metal atoms (like iron in steel). This results in the formation of a stable, chemisorbed protective film. uitm.edu.my

Physisorption: This occurs via electrostatic interactions. In acidic solutions, the quinoline nitrogen can become protonated, leading to a positively charged molecule that can be electrostatically attracted to the negatively charged metal surface (due to the adsorption of anions like Cl⁻ from the acid). Van der Waals forces between the bulky organic molecule and the surface also contribute to this physical adsorption. aps.org

Adsorption Isotherm: The adsorption behavior of quinolin-8-ol derivatives on metal surfaces often aligns with the Langmuir adsorption isotherm. researchgate.netresearchgate.net This model presupposes the formation of a monolayer of the inhibitor on the metal, with no interaction between the adsorbed molecules. The steric hindrance provided by the tert-butyl group in this compound likely reinforces this monolayer adsorption behavior.

Electrochemical and Gravimetric Analysis of Inhibition Efficiency

The performance of this compound as a corrosion inhibitor is quantified using established electrochemical and gravimetric techniques.

Electrochemical Analysis:

Potentiodynamic Polarization (PDP): This technique reveals the inhibitor's effect on the kinetics of the anodic and cathodic half-reactions. For quinolin-8-ol derivatives, there is typically a significant reduction in both anodic and cathodic current densities upon their addition to the corrosive solution. mdpi.com This indicates that the inhibitor impedes both metal dissolution and hydrogen evolution, classifying it as a mixed-type inhibitor. figshare.comresearchgate.net The corrosion current density (i_corr) decreases substantially with increasing inhibitor concentration, signifying enhanced protection.

Electrochemical Impedance Spectroscopy (EIS): EIS is used to probe the properties of the metal/solution interface. In the presence of an effective inhibitor like a quinolin-8-ol derivative, the charge transfer resistance (R_ct) value increases significantly, while the double-layer capacitance (C_dl) value decreases. ias.ac.in The increase in R_ct points to a more insulated surface that resists charge transfer, while the decrease in C_dl is attributed to the replacement of the high-dielectric water layer with a lower-dielectric organic inhibitor film. mdpi.com

Gravimetric Analysis: The weight loss method is a direct way to measure the corrosion rate and calculate the inhibition efficiency (IE%). The IE% is determined by comparing the weight loss of a metal coupon in the uninhibited corrosive solution to its weight loss in the solution containing the inhibitor over a specific immersion period. mdpi.com The efficiency is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] × 100 where W₀ is the weight loss without the inhibitor and Wᵢ is the weight loss with the inhibitor. Studies on related compounds show that inhibition efficiency increases with higher concentrations of the inhibitor. koreascience.kr

Table 1: Illustrative Electrochemical Data for a Quinolin-8-ol Derivative This table presents typical data obtained from electrochemical studies of quinolin-8-ol derivatives to demonstrate the parameters used for evaluating corrosion inhibition. The data is illustrative and not specific to this compound.

| Inhibitor Conc. (M) | i_corr (µA/cm²) | E_corr (mV vs. SCE) | R_ct (Ω·cm²) | C_dl (µF/cm²) | IE% (from PDP) | IE% (from EIS) |

| 0 (Blank) | 550 | -480 | 45 | 120 | - | - |

| 1.00E-05 | 120 | -495 | 210 | 85 | 78.2 | 78.6 |

| 5.00E-05 | 75 | -490 | 550 | 60 | 86.4 | 91.8 |

| 1.00E-04 | 40 | -505 | 980 | 45 | 92.7 | 95.4 |

| 5.00E-04 | 25 | -500 | 1500 | 30 | 95.5 | 97.0 |

Applications in Advanced Analytical Chemistry (beyond fundamental characterization)

Beyond its foundational synthesis and characterization, this compound serves as a specialized analytical ligand. nih.gov The parent compound, 8-hydroxyquinoline (B1678124), is a famed chelating agent used in the gravimetric and spectrophotometric determination of numerous metal ions. The incorporation of the tert-butyl group at the 2-position imparts unique properties that are advantageous in advanced analytical methods:

Enhanced Selectivity: The bulky tert-butyl group provides significant steric hindrance around the nitrogen donor atom. This steric effect can prevent the chelation of smaller metal ions or ions that prefer a less sterically crowded coordination environment, thereby enhancing the ligand's selectivity for larger metal ions or those with specific coordination geometries.

Improved Solubility: The lipophilic nature of the tert-butyl group increases the solubility of both the free ligand and its metal complexes in non-polar organic solvents. This is highly beneficial for liquid-liquid extraction applications, allowing for the efficient separation and preconcentration of target metal ions from aqueous samples into an organic phase for subsequent analysis.

Applications in Sensing: The quinolin-8-ol core is fluorescent. Its complexation with certain metal ions can lead to either fluorescence quenching or enhancement. This property can be exploited to develop selective fluorescent sensors for the detection of specific metal ions. The modifications introduced by the tert-butyl group can tune the sensor's sensitivity and selectivity.

Future Perspectives in the Comprehensive Research of this compound

The distinct characteristics of this compound suggest several promising directions for future research:

Broadening Corrosion Inhibition Studies: While its potential is clear, detailed studies are needed to evaluate its performance on a wider range of metals and alloys (e.g., aluminum, copper, and their alloys) and under more diverse and industrially relevant corrosive conditions, such as in CO₂- or H₂S-containing environments pertinent to the oil and gas industry.

Development of Smart Coatings: Incorporating this compound into polymer matrices or sol-gel coatings could lead to the development of "smart" self-healing protective coatings. The inhibitor could be encapsulated and released in response to local pH changes that signal the onset of corrosion.

Advanced Sensor Development: Further exploration of its photophysical properties upon chelation could lead to highly selective and sensitive optical or electrochemical sensors for environmental monitoring (e.g., detecting heavy metal contaminants in water) or biological imaging.

Computational Modeling: In-depth theoretical studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide deeper insights into its adsorption mechanisms on different metal surfaces and help in designing next-generation inhibitors with even greater efficacy by modifying the substituent groups on the quinoline ring. figshare.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.